ETHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Overview
Description
Ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a benzoate ester linked to a piperazine ring, which is further substituted with a dichlorobenzyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with piperazine to form 4-(2,4-dichlorobenzyl)piperazine.
Formation of the Benzoate Ester: The next step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.
Coupling Reaction: Finally, the 4-(2,4-dichlorobenzyl)piperazine is reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-aminobenzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the piperazine and dichlorobenzyl groups, making it less complex.
4-(2,4-Dichlorobenzyl)piperazine: Lacks the benzoate ester group, resulting in different chemical properties.
Benzylpiperazine: A simpler structure without the dichlorobenzyl and benzoate groups.
The uniqueness of ETHYL 4-({[4-(2,4-DICHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
ethyl 4-[[4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-2-29-20(27)15-4-7-18(8-5-15)24-21(28)26-11-9-25(10-12-26)14-16-3-6-17(22)13-19(16)23/h3-8,13H,2,9-12,14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMASOKJZDHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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